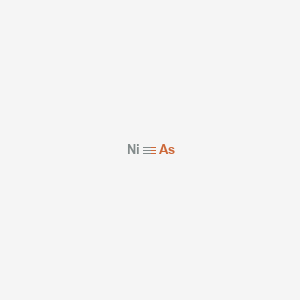
Acid Green 43
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Green 43, also known as Acid Green A, is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon. The compound is known for its vibrant green color and excellent dyeing properties. Its chemical formula is C29H35KN2O6S2, and it has a molecular weight of 610.83 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acid Green 43 involves the condensation of aromatic amines with sulfonic acid derivatives. The process typically includes the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with sulfonic acid derivatives to form the dye.
Industrial Production Methods: In industrial settings, the production of Acid Green 43 is carried out in large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity. The final product is usually purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Types of Reactions: Acid Green 43 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of colorless leuco compounds.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Different oxidation states of the dye.
Reduction Products: Leuco compounds.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acid Green 43 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Wirkmechanismus
The mechanism of action of Acid Green 43 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This binding can lead to changes in the optical properties of the dye, making it useful for various analytical and diagnostic applications. The pathways involved include electrostatic interactions, hydrogen bonding, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Acid Green 25: Another acid dye with similar dyeing properties but different molecular structure.
Acid Green 16: Known for its use in dyeing wool and silk.
Acid Green 27: Used in the textile industry for dyeing synthetic fibers.
Uniqueness of Acid Green 43: Acid Green 43 stands out due to its high purity, excellent dyeing properties, and stability under various conditions. It is preferred in applications requiring high color fastness and vibrant hues .
Eigenschaften
CAS-Nummer |
12219-88-4 |
|---|---|
Molekulargewicht |
0 |
Synonyme |
Acid Green 43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2-Ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174058.png)
![4-[3-(2-Ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174062.png)
![4-[3-(2-Ethyl-6-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174064.png)
![6-chloro-N-(2-ethyl-6-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174065.png)
![4-[3-(2-Ethyl-6-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174073.png)

